(1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans
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Overview
Description
(1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans is a chiral amine compound with a cyclobutane ring structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The trans configuration indicates that the substituents on the cyclobutane ring are on opposite sides, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amination: The amine group is introduced through a reductive amination process.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
(1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of chiral amines on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with specific biological molecules, influencing pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(1s,3r)-1-aminocyclopentane-1,3-dicarboxylic acid: A compound with a similar chiral center but different functional groups.
(1s,3r)-cis-chrysanthemyl tiglate: Another chiral compound with a cyclopropane ring structure.
Uniqueness
(1s,3r)-3-benzylcyclobutan-1-amine hydrochloride, trans is unique due to its specific cyclobutane ring structure and the presence of both a benzyl group and an amine group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2727143-54-4 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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